

Application Note: Quantification of Daminozide in Plant Tissues by HPLC

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Compound of Interest		
Compound Name:	Daminozide	
Cat. No.:	B1669788	Get Quote

Introduction

Daminozide, also known as Alar, is a plant growth regulator used to control the size and shape of various ornamental plants and fruit trees. Due to potential health concerns, its use in food crops is highly regulated, necessitating sensitive and reliable analytical methods for its quantification in plant tissues. This document outlines two distinct High-Performance Liquid Chromatography (HPLC) methods for the determination of **daminozide** residues: an HPLC-UV method involving derivatization and a more direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Method 1: HPLC-UV Analysis via Derivatization

This method is based on the alkaline hydrolysis of **daminozide** to its more volatile derivative, 1,1-dimethylhydrazine (UDMH), which is then distilled and derivatized for UV detection. This approach is robust and suitable for laboratories equipped with standard HPLC-UV systems.

Principle

Daminozide is not readily chromophoric for sensitive UV detection. Therefore, it is first hydrolyzed under alkaline conditions to yield UDMH. The UDMH is then recovered by distillation and reacted with a derivatizing agent, such as salicyl aldehyde, to form a salicyl aldehyde-N,N-dimethylhydrazone derivative.[1][2] This derivative exhibits strong UV absorbance, allowing for sensitive quantification by HPLC with a Diode Array Detector (DAD) or UV detector.[1][2]



Experimental Protocol

- 1. Apparatus and Reagents
- High-Performance Liquid Chromatograph (HPLC) with UV or DAD detector.
- Analytical column: C18, 4.6 x 150 mm, 5 μm particle size.
- · Homogenizer.
- Distillation apparatus.
- Solid Phase Extraction (SPE) cartridges (e.g., Extrelut 20 NT).[1]
- Reagents: Sodium hydroxide (NaOH), salicyl aldehyde, dichloromethane, acetonitrile (HPLC grade), water (HPLC grade), daminozide analytical standard.
- 2. Sample Preparation and Derivatization
- Homogenization: Weigh a representative portion (e.g., 20 g) of the plant tissue sample and homogenize with water if necessary.
- Alkaline Hydrolysis: Transfer the homogenate to a distillation flask. Add a concentrated NaOH solution to make the mixture strongly basic. This initiates the hydrolysis of daminozide to UDMH.
- Distillation: Immediately begin distillation to recover the volatile UDMH from the sample matrix. Collect the distillate in an appropriate acidic solution to stabilize the UDMH.
- Derivatization: Adjust the pH of the distillate to be strongly basic and add salicyl aldehyde solution. Allow the reaction to proceed to form the salicyl aldehyde-N,N-dimethylhydrazone derivative.
- Cleanup: The resulting solution is cleaned up using an SPE cartridge. The derivative is eluted with a solvent like dichloromethane. The eluent is then evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
- 3. HPLC Conditions







 Mobile Phase: A gradient program is typically used, starting from a mixture of acetonitrile and water (e.g., 50:50) and progressing to 100% acetonitrile.

• Flow Rate: 1.0 mL/min.

• Column Temperature: 30 °C.

Injection Volume: 20 μL.

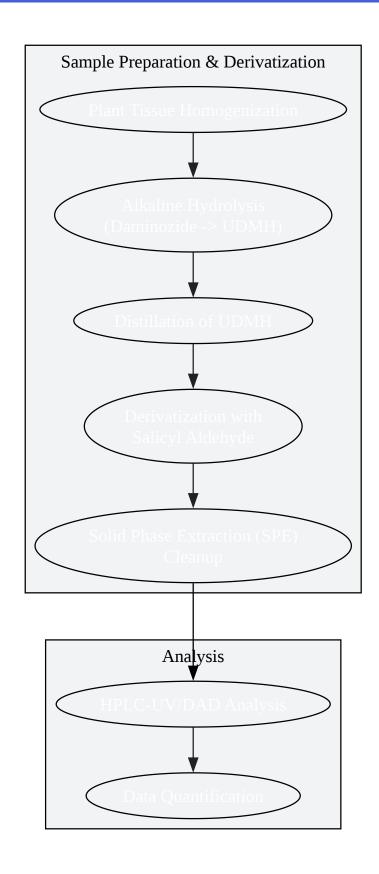
 Detection: UV detection at 295 nm and 325 nm, which are the absorption maxima for the derivative.

4. Calibration

- Prepare a series of calibration standards by subjecting known amounts of daminozide standard to the entire hydrolysis, distillation, and derivatization procedure.
- Alternatively, use a UDMH standard for derivatization to construct the calibration curve, ensuring the hydrolysis and distillation efficiency is accounted for through recovery experiments.
- Plot the peak area of the derivative against the concentration of daminozide to generate a calibration curve.

Workflow Diagram: HPLC-UV with Derivatization```dot





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Caption: Workflow for **daminozide** analysis using a direct LC-MS/MS method.



Data Presentation: Method Performance Comparison

The following table summarizes quantitative data from various published methods for **daminozide** analysis in plant tissues, providing a benchmark for expected performance.

Method	Analyte	Matrix	Limit of Detection (LOD)	Limit of Quantific ation (LOQ)	Recovery (%)	Citation
HPLC-UV	Daminozid e (as UDMH derivative)	Apple Pulp	100-150 pg/μL	0.0013- 0.0022 mg/kg	> 80% at 0.01 mg/kg	
LC-MS/MS	Intact Daminozid e	Apples	0.008 mg/kg	Not Specified	98 - 102%	
LC-MS/MS	Intact Daminozid e	Apple Leaves	0.02 mg/kg	Not Specified	112 - 116%	
UPLC- MS/MS	Intact Daminozid e	Apple, Cucumber, Flour	Not Specified	< 0.01 mg/kg	92 - 108%	
GC-NPD	Daminozid e (as UDMH derivative)	Apples	1.9 μg/kg	6.2 μg/kg	88 - 108% at 12-60 μg/kg	

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References

- 1. Determination of daminozide residues in apple pulp using HPLC-DAD-UV PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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